![molecular formula C16H12F2N4O3 B2515445 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 941990-78-9](/img/structure/B2515445.png)
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide
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Description
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C16H12F2N4O3 and its molecular weight is 346.294. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have gained attention for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies often focus on specific pathways affected by these compounds, such as cell cycle regulation, angiogenesis, and DNA repair mechanisms .
Antimicrobial Activity
Indole-based molecules exhibit promising antimicrobial properties. Researchers investigate their effectiveness against bacteria, fungi, and viruses. The compound’s structure may play a crucial role in determining its spectrum of activity. Studies often involve determining minimum inhibitory concentrations (MIC) against various pathogens .
Anti-Inflammatory Effects
Indole derivatives are known for their anti-inflammatory potential. They modulate immune responses, suppress pro-inflammatory cytokines, and inhibit inflammatory enzymes. Researchers explore their application in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Neuroprotective Properties
Indoles, including our compound, have shown neuroprotective effects. These molecules may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigations focus on their potential in Alzheimer’s disease, Parkinson’s disease, and stroke .
Antiviral Activity
Some indole derivatives exhibit antiviral properties. Researchers study their impact on viral replication, entry, and protein synthesis. The compound’s specific interactions with viral enzymes or receptors are of interest. Antiviral applications include HIV, influenza, and herpes viruses .
Photophysical Applications
Indole-based compounds often possess interesting photophysical properties. Researchers explore their fluorescence, phosphorescence, and photochemical behavior. These properties find applications in sensors, imaging, and optoelectronic devices .
Drug Design and Medicinal Chemistry
The compound’s unique structure makes it valuable in drug design. Researchers modify indole derivatives to optimize pharmacokinetics, enhance bioavailability, and improve target specificity. Computational studies aid in predicting binding interactions with biological macromolecules .
Other Applications
Beyond the mentioned fields, indole derivatives find use in diverse areas, such as agrochemicals, materials science, and organic synthesis. Their versatility continues to inspire novel applications and research avenues .
properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c1-21-13-12(15(24)22(2)16(21)25)11(5-6-19-13)20-14(23)8-3-4-9(17)10(18)7-8/h3-7H,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEJUZCJYCKTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide |
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